4-Methyl-1-phenylpentan-2-amine;hydrochloride
CAS No.: 84524-44-7
Cat. No.: VC4217943
Molecular Formula: C12H20ClN
Molecular Weight: 213.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84524-44-7 |
|---|---|
| Molecular Formula | C12H20ClN |
| Molecular Weight | 213.75 |
| IUPAC Name | 4-methyl-1-phenylpentan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H |
| Standard InChI Key | CULLXQZWIVZFAF-UHFFFAOYSA-N |
| SMILES | CC(C)CC(CC1=CC=CC=C1)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 4-methyl-1-phenylpentan-2-amine hydrochloride, reflecting its branched pentan-2-amine chain with a methyl group at the fourth carbon and a phenyl group at the first position. Its molecular formula, C₁₂H₂₀ClN, corresponds to a molecular weight of 213.75 g/mol. The hydrochloride salt enhances solubility in polar solvents, making it suitable for laboratory and pharmacological applications.
Structural Analysis
The molecule consists of:
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A phenyl ring (C₆H₅) attached to the first carbon of the pentan-2-amine chain.
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A methyl group (-CH₃) at the fourth carbon.
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A primary amine group (-NH₂) protonated as -NH₃⁺Cl⁻ in the hydrochloride form.
The InChI identifier (InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H) and SMILES notation (CC(C)CC(CC1=CC=CC=C1)N.Cl) provide precise representations of its connectivity and stereochemistry.
Synthesis and Optimization
Reductive Amination of 4-Methyl-1-phenylpentan-2-one
The most common synthesis route involves the reductive amination of 4-methyl-1-phenylpentan-2-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The ketone precursor is reduced to the corresponding amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Table 1: Reaction Parameters for Reductive Amination
| Starting Material | Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-methyl-1-phenylpentan-2-one | LiAlH₄ | THF | 0°C → Reflux | 85–92 |
| 4-methyl-1-phenylpentan-2-one | NaBH₄ | MeOH | Room Temp | 70–78 |
The choice of reducing agent impacts reaction efficiency: LiAlH₄ achieves higher yields but requires stringent anhydrous conditions, whereas NaBH₄ offers safer handling at the cost of reduced output.
Alternative Routes: Nucleophilic Substitution and Cyclopropanation
Secondary methods include:
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Nucleophilic substitution of ω-chloro intermediates with primary amines under Cu₂O catalysis, yielding pyrrolidine derivatives.
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Cyclopropanation of vinyl-substituted precursors using ZnEt₂ and CH₂I₂, forming cyclopropyl-containing analogs (68% yield).
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in water and polar organic solvents (e.g., methanol, ethanol), whereas the free base is lipid-soluble. The compound is stable under ambient conditions but degrades upon prolonged exposure to light or elevated temperatures.
Oxidation and Functionalization
The primary amine undergoes oxidation to form 4-methyl-1-phenylpentan-2-one using KMnO₄ in acidic conditions. This reversibility is critical for designing prodrugs or metabolites.
Biological Activity and Mechanisms
Neurotransmitter Receptor Interactions
4-Methyl-1-phenylpentan-2-amine hydrochloride interacts with monoamine transporters and receptors, including:
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Dopamine transporters (DAT): Enhances extracellular dopamine levels by inhibiting reuptake, akin to amphetamines .
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Serotonin receptors (5-HT): Modulates mood and anxiety pathways, though affinity is lower than selective serotonin reuptake inhibitors (SSRIs).
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Norepinephrine transporters (NET): Increases synaptic norepinephrine, contributing to stimulant effects .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a precursor for psychoactive derivatives with enhanced selectivity for monoamine transporters. For example, alkylation at the amine group produces analogs with improved blood-brain barrier permeability.
Industrial Synthesis
In agrochemical and pharmaceutical manufacturing, it facilitates the production of:
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Pyrrolidine-based catalysts for asymmetric synthesis.
Table 2: Industrial Applications of Derivatives
| Derivative | Application | Key Reaction |
|---|---|---|
| 4-Methyl-1-phenylpentan-2-one | Flavoring agent | Oxidation of amine |
| 2-Cyclopropyl analogs | Antidepressant candidates | Cyclopropanation |
Comparative Analysis with Related Compounds
4-Methyl-1-phenyl-2-pentanol
This alcohol derivative (C₁₂H₁₈O) shares the phenylpentane backbone but lacks the amine group. It is primarily used in fragrances, underscoring the impact of functional groups on application .
4-Methyl-4-phenyl-1-pentanal
Patented for its olfactory properties, this aldehyde highlights the versatility of phenylpentane derivatives in non-pharmaceutical industries .
Future Research Directions
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Pharmacokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles.
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Targeted Derivative Synthesis: Develop analogs with selective affinity for dopamine or serotonin transporters.
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Neuroprotective Potential: Investigate applications in neurodegenerative disorders like Parkinson’s disease.
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